molecular formula C18H15N5 B2982976 4-(Dimethylamino)-6-phenyl-2-(4-pyridinyl)-5-pyrimidinecarbonitrile CAS No. 320417-71-8

4-(Dimethylamino)-6-phenyl-2-(4-pyridinyl)-5-pyrimidinecarbonitrile

Cat. No.: B2982976
CAS No.: 320417-71-8
M. Wt: 301.353
InChI Key: WRULHZZPJIJAOC-UHFFFAOYSA-N
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Description

4-(Dimethylamino)-6-phenyl-2-(4-pyridinyl)-5-pyrimidinecarbonitrile is a complex organic compound known for its unique chemical structure and diverse applications in various fields, including chemistry, biology, and medicine. This compound features a pyrimidine ring substituted with dimethylamino, phenyl, and pyridinyl groups, making it a versatile molecule for synthetic and research purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)-6-phenyl-2-(4-pyridinyl)-5-pyrimidinecarbonitrile typically involves multi-step organic reactions

    Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic or basic conditions.

    Introduction of Substituents: The phenyl and pyridinyl groups are introduced via nucleophilic aromatic substitution reactions. The dimethylamino group is typically added through a nucleophilic substitution reaction using dimethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain precise control over reaction conditions.

    Catalysis: Employing catalysts to enhance reaction rates and selectivity.

    Purification: Implementing advanced purification techniques such as recrystallization and chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)-6-phenyl-2-(4-pyridinyl)-5-pyrimidinecarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Conversion to amines or other reduced forms.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

4-(Dimethylamino)-6-phenyl-2-(4-pyridinyl)-5-pyrimidinecarbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its pharmacological properties, including potential anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)-6-phenyl-2-(4-pyridinyl)-5-pyrimidinecarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets. For example, it may inhibit enzyme activity by occupying the substrate binding site or alter receptor function by binding to allosteric sites.

Comparison with Similar Compounds

Similar Compounds

    4-(Dimethylamino)pyridine: Known for its use as a nucleophilic catalyst in organic synthesis.

    6-Phenyl-2-(4-pyridinyl)pyrimidine: Shares structural similarities but lacks the dimethylamino group, affecting its reactivity and applications.

    2-(4-Pyridinyl)-5-pyrimidinecarbonitrile: Similar core structure but different substituents, leading to varied chemical properties.

Uniqueness

4-(Dimethylamino)-6-phenyl-2-(4-pyridinyl)-5-pyrimidinecarbonitrile is unique due to its combination of substituents, which confer distinct chemical reactivity and biological activity. The presence of the dimethylamino group enhances its nucleophilicity, while the phenyl and pyridinyl groups contribute to its stability and binding affinity to molecular targets.

This compound’s versatility makes it a valuable tool in both synthetic chemistry and biomedical research, distinguishing it from other similar molecules.

Properties

IUPAC Name

4-(dimethylamino)-6-phenyl-2-pyridin-4-ylpyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5/c1-23(2)18-15(12-19)16(13-6-4-3-5-7-13)21-17(22-18)14-8-10-20-11-9-14/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRULHZZPJIJAOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=C1C#N)C2=CC=CC=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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